

Vegfr-2-IN-24 off-target effects reduction

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Compound Focus: Vegfr-2-IN-24

Cat. No.: S12873144

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VEGFR-2-IN-24: Quick Profile

While the search results do not contain a dedicated datasheet for a compound named "VEGFR-2-IN-24," a highly relevant candidate identified in a recent (2025) study is the nicotinamide–thiadiazol hybrid designated as **compound 7a** [1]. Its characteristics are summarized below:

Property	Description/Value
Primary Target	VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [1]
Reported IC ₅₀ (VEGFR-2)	0.095 ± 0.05 µM (in vitro assay) [1]
Anticancer Activity (IC ₅₀)	4.64 ± 0.3 µM (MDA-MB-231), 7.09 ± 0.5 µM (MCF-7) [1]
Key Mechanism	Induces apoptosis, activates caspase-3 (8.2-fold), causes S-phase cell cycle arrest [1]
Computational Profile	Stable binding in VEGFR-2 active site in 200 ns MD simulations, favorable MM-GBSA scores [1]
Predicted ADMET	Good absorption, high plasma protein binding, non-inhibitor of CYP2D6, non-mutagenic, non-carcinogenic [1]

Frequently Asked Questions & Troubleshooting

Q1: What is the primary target and what are the key off-target concerns for VEGFR-2-IN-24 (compound 7a)?

- **Primary Target:** The compound is designed as a potent and selective inhibitor of **VEGFR-2** kinase activity. Its binding mode and strong inhibitory activity ($IC_{50} = 0.095 \mu M$) have been confirmed through both biochemical and cellular assays, as well as computational docking and molecular dynamics simulations [1].
- **Off-Target Concerns:** Although the compound was designed for VEGFR-2 specificity, the main off-target risks for kinase inhibitors generally lie within the **broader kinome**, which includes other structurally similar receptor tyrosine kinases (RTKs). A prominent concern for anti-angiogenic therapy is the potential to inhibit **c-Met (Mesenchymal-epithelial transition factor)**, as it shares functional and sometimes structural parallels with VEGFR-2 signaling in cancer [2]. The specific off-target profile of compound **7a** against other kinases should be experimentally verified.

Q2: What experimental protocols can I use to investigate its off-target effects?

Here are two key methodologies you can employ:

1. Protocol: In Vitro Kinase Selectivity Profiling This is the most direct method to assess off-target activity across a panel of kinases.

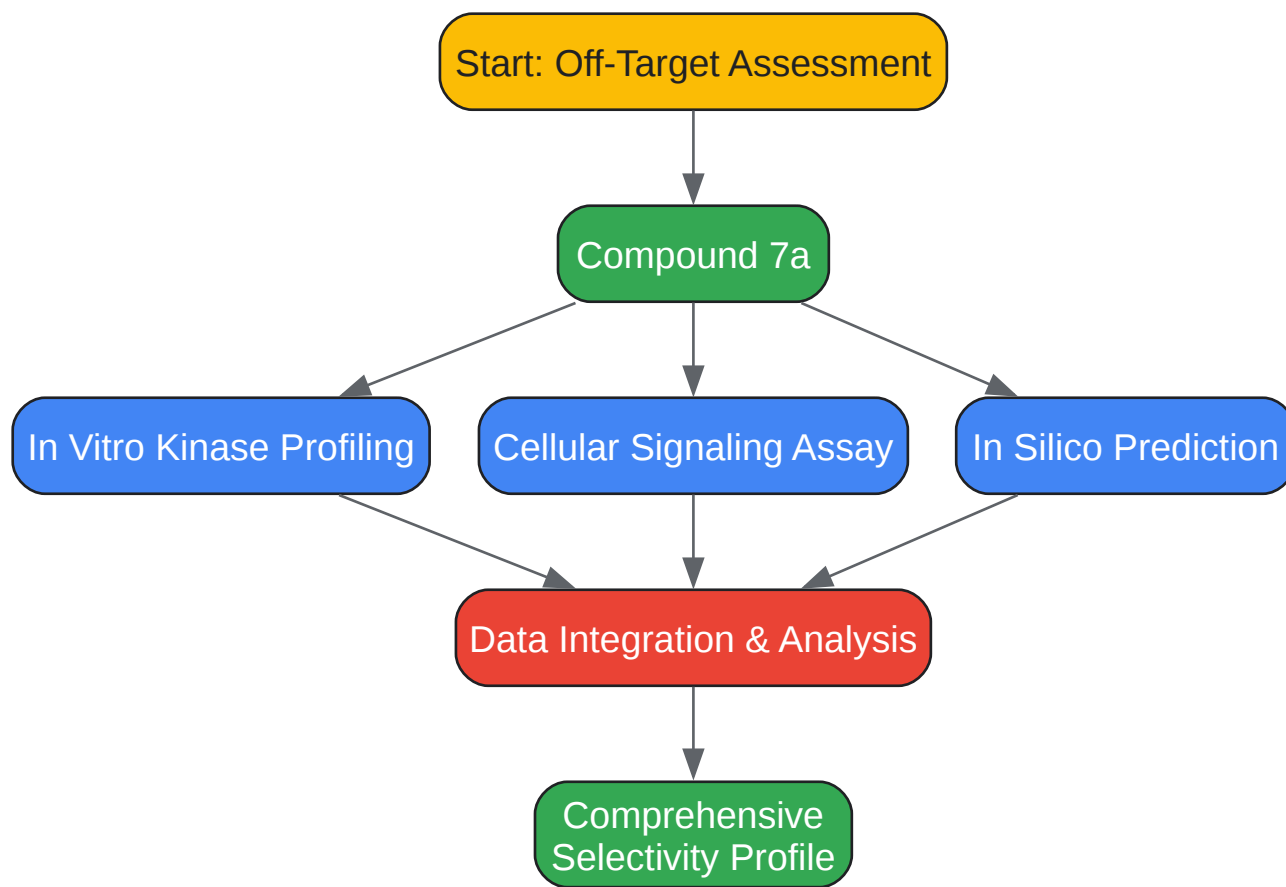
- **Objective:** To measure the compound's inhibitory potency (IC_{50}) against a wide range of purified human kinases.
- **Methodology:**
 - **Platform:** Use commercial, high-throughput kinase profiling services (e.g., Eurofins DiscoveryScan, Reaction Biology). These platforms can test your compound against hundreds of kinases at a single concentration (e.g., 1 or 10 μM) to identify potential hits.
 - **Follow-up:** For kinases that show significant inhibition in the initial screen, conduct dose-response experiments to determine accurate IC_{50} values.

- **Data Analysis:** Calculate the selectivity score (S(score)) or generate a kinome interaction tree to visualize the compound's selectivity profile.

2. Protocol: Cellular Profiling via Downstream Signaling Analysis This protocol assesses the functional consequences of potential off-target inhibition in a cellular context.

- **Objective:** To determine if the compound modulates signaling pathways downstream of kinases other than VEGFR-2.
- **Methodology:**
 - **Cell Lines:** Use relevant cancer cell lines (e.g., MDA-MB-231, MCF-7) that express VEGFR-2 and other kinases of interest [1].
 - **Treatment:** Treat cells with the compound at its IC_{50} concentration and at a higher concentration (e.g., $10\times IC_{50}$) for various time points (e.g., 1, 6, 24 hours).
 - **Analysis:** Perform Western Blotting to detect the phosphorylation status of key signaling proteins.
 - **VEGFR-2 Pathway:** Phospho-VEGFR2 (Tyr951, Tyr1175), total VEGFR2, phospho-ERK1/2, total ERK1/2 [3] [4].
 - **Off-Target Pathways:** Phospho-c-Met (Tyr1234/1235), phospho-Akt (Ser473), phospho-STAT3 (Tyr705). Lack of change in these pathways at therapeutically relevant concentrations suggests good selectivity.
 - **Validation:** Use specific inhibitors of c-Met or other suspected off-target kinases as controls to confirm the specificity of the observed effects.

The following diagram illustrates the logical workflow for a comprehensive off-target investigation:



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Q3: How can I use in silico methods to predict and reduce off-target risks early in the workflow?

Computational methods are invaluable for predicting interactions and guiding molecular design to improve selectivity.

1. Protocol: Predictive Screening with Pharmacophore Models

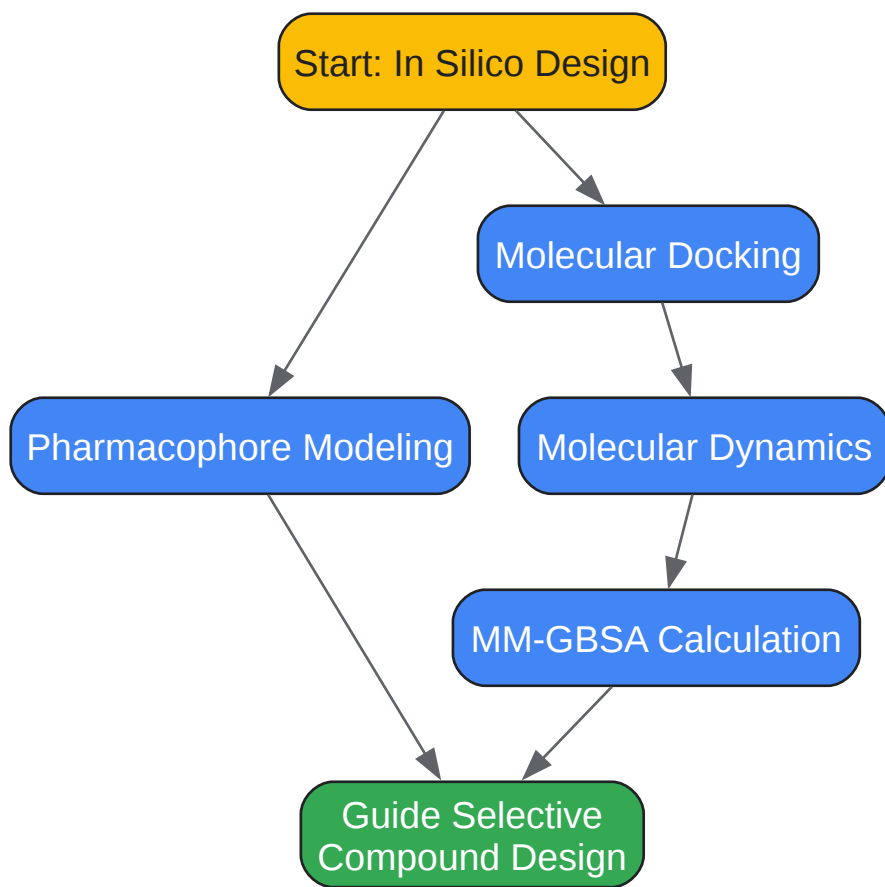
- **Objective:** To identify compounds that match the essential 3D features of the VEGFR-2 binding site but not those of common off-targets.
- **Methodology:**
 - **Model Generation:** Develop a structure-based pharmacophore model for VEGFR-2 using a crystal structure (e.g., PDB ID: 4ASD). The model should include features like Hydrogen Bond Acceptors/Donors, and Hydrophobic regions that match the compound's interactions with key residues (e.g., Cys919, Glu885, Asp1046) [1] [2].

- **Screening:** Screen a library of related compounds against the VEGFR-2 model and also against pharmacophore models of off-target kinases like c-Met. Compounds that score high for VEGFR-2 but low for off-targets have a higher predicted selectivity [2].

2. Protocol: Molecular Docking and Dynamics for Selectivity Analysis

- **Objective:** To understand the atomic-level interactions that confer selectivity and stability.
- **Methodology:**
 - **System Setup:** Obtain crystal structures of VEGFR-2 and potential off-targets (e.g., c-Met). Prepare the proteins (remove water, add hydrogens, assign charges) and the compound 7a [1] [2].
 - **Molecular Docking:** Dock the compound into the ATP-binding site of both VEGFR-2 and the off-targets. Analyze the binding poses, key residues involved, and predicted binding affinity.
 - **Molecular Dynamics (MD) Simulations:** Run MD simulations (e.g., 100-200 ns) for the compound bound to VEGFR-2 and to key off-targets. This assesses the stability of the interactions over time.
 - **Binding Energy Calculation:** Use methods like MM-GBSA to calculate the binding free energy. A significantly more favorable energy for VEGFR-2 compared to off-targets is a strong indicator of selectivity [1] [2].

The diagram below maps out this integrated computational strategy:



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I hope this structured technical guide provides a solid foundation for your research support center.

Key Takeaways for Your Technical Guide

- **Start with Computation:** Before costly wet-lab experiments, use *in silico* pharmacophore screening and docking to prioritize the most selective compound candidates for synthesis [2].
- **Validate Experimentally:** Computational predictions must be confirmed. A combination of *in vitro* kinase profiling and cellular signaling analysis provides a robust assessment of selectivity [1].
- **Leverage Public Data:** The structural and functional insights into VEGFR-2's domains are key to rationalizing binding and guiding troubleshooting [5] [6].

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